1-(2-Chloro-6-fluorophenyl)acetone
Overview
Description
“1-(2-Chloro-6-fluorophenyl)acetone” is a chemical compound that belongs to the class of aryl ketones. It is used in the synthesis of antimalarial drugs .
Synthesis Analysis
The synthesis of this compound involves aromatic nucleophilic substitution reactions . A reference synthetic protocol starts from the reaction of nitrobenzene with diethyl malonate followed by decarboxylation .Molecular Structure Analysis
The enone moiety of the compound adopts an E conformation . The anthracene ring system is twisted at the bond from the acrylaldehyde moiety .Chemical Reactions Analysis
This compound can undergo Sandmeyer reactions, which are used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate .Scientific Research Applications
Synthetic Chemistry Applications
Derivatives and Adducts Formation : Compounds related to "1-(2-Chloro-6-fluorophenyl)acetone" have been utilized in the synthesis of tetraphenylstannacyclopentadienes, showcasing their role in creating complex chemical structures. This synthesis involves derivatization to produce a series of disubstituted products, demonstrating the versatility of related compounds in synthetic chemistry (Gustavson et al., 1981).
Fluorination Techniques : The use of acetone as a solvent for fluorination reactions is documented, highlighting the relevance of ketone solvents in facilitating chemical modifications. This is exemplified in the synthesis of fluorinated derivatives, such as [18F]fluoro-L-DOPA, where acetone is used in the radiochemical transformation process (Stenhagen et al., 2013).
Environmental and Analytical Chemistry
Tracer Stability Analysis : Acetone's role in the analysis of tracer stability, particularly in combustion applications, underlines the importance of ketones in environmental research. This involves determining the thermal stability of tracers like acetone in high-pressure and temperature conditions, which is critical for understanding mixture formation and temperature fields in combustion processes (Eichmann et al., 2011).
Photodechlorination of Pollutants : Research on acetone-induced photodechlorination of polychlorinated biphenyls (PCBs) in alkaline 2-propanol provides insights into the environmental applications of ketone solvents. This method highlights a potential pathway for the safe disposal of PCBs, leveraging acetone's reactivity under specific conditions to achieve dechlorination (Hawari et al., 1991).
Photophysical and Material Science
- Luminescent Properties and Materials Development : The study of luminescent properties in gold(I) carbene complexes involving acetone highlights the role of ketones in material science. These complexes exhibit unique emission properties, potentially useful in the development of new luminescent materials (Kuang et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPLFUDXBAYJTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239728 | |
Record name | 1-(2-Chloro-6-fluorophenyl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-fluorophenyl)acetone | |
CAS RN |
93839-16-8 | |
Record name | 1-(2-Chloro-6-fluorophenyl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93839-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-6-fluorophenyl)acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093839168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Chloro-6-fluorophenyl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chloro-6-fluorophenyl)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.